molecular formula C9H8BrFO2 B1374662 (7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol CAS No. 852111-54-7

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

Cat. No. B1374662
M. Wt: 247.06 g/mol
InChI Key: PZMRWQRFKVPWRR-UHFFFAOYSA-N
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Description

“(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling . These methods have fewer side reactions and high yield, making them conducive for constructing complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, making them an important basis for medicinal chemistry . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been developed and utilized as anticancer agents . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . These compounds have shown significant anticancer activity against the human ovarian cancer cell line A2780 .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds contribute to their diverse pharmacological activities. For example, fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .

Scientific Research Applications

Benzofuran derivatives also play a crucial role in the synthesis of various bioactive heterocycles, with many natural and synthetic compounds containing the benzofuran nucleus showing a broad range of biological activities. These compounds have attracted significant attention from chemical and pharmaceutical researchers due to their potential as natural drug lead compounds. Recent discoveries include novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity and benzofuran scaffolds developed as anticancer agents. Advances in the chemical synthesis of benzofuran rings, including unique free radical cyclization cascades and methods utilizing proton quantum tunneling, have facilitated the construction of complex benzofuran derivatives with high yield and minimal side reactions (Miao et al., 2019).

Safety And Hazards

While benzofuran compounds have many beneficial properties, they can also be toxic to host cells after long-term administration . Therefore, safety and hazards should be carefully considered when using these compounds.

Future Directions

The future research of benzofuran compounds is promising. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1,3,7,12H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMRWQRFKVPWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

Synthesis routes and methods

Procedure details

Treatment of 2-allyl-6-bromo-4-fluorophenol (25.1 g, 0.109 mol) with 3-chloroperoxybenzoic acid (77%, 56.24 g, 0.326 mol) followed by potassium carbonate (62.19 g, 0.45 mol) generally according to the procedure described for Intermediate 9 provided 20.98 g (78%) of (±)-(7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol as a white solid. Rf=0.54 (silica, ethyl acetate:hexanes 1:1); mp 53-57° C.; Anal. calcd. for C9H8BrFO2.0.1 C4H8O2: C, 44.13; H, 3.47. Found: C, 44.17; H, 3.16.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
56.24 g
Type
reactant
Reaction Step Two
Quantity
62.19 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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